Pentanoic acid, 2-acetyl-2-propyl-, methyl ester
Overview
Description
Pentanoic acid, 2-acetyl-2-propyl-, methyl ester is an organic compound with the molecular formula C10H20O2. It is an ester derived from pentanoic acid and is known for its distinctive chemical structure and properties. This compound is used in various industrial and scientific applications due to its unique characteristics.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of pentanoic acid, 2-acetyl-2-propyl-, methyl ester typically involves the esterification of pentanoic acid with methanol in the presence of an acid catalyst such as sulfuric acid. The reaction is carried out under reflux conditions to ensure complete conversion of the acid to the ester. The general reaction can be represented as follows:
Pentanoic acid+MethanolH2SO4Pentanoic acid, 2-acetyl-2-propyl-, methyl ester+Water
Industrial Production Methods
In industrial settings, the production of this compound is often carried out in large-scale reactors where the reactants are continuously fed, and the product is continuously removed. This process ensures high efficiency and yield. The use of advanced catalysts and optimized reaction conditions further enhances the production process.
Chemical Reactions Analysis
Types of Reactions
Pentanoic acid, 2-acetyl-2-propyl-, methyl ester undergoes various chemical reactions, including:
Hydrolysis: The ester can be hydrolyzed back to the corresponding acid and alcohol in the presence of an acid or base.
Reduction: The ester can be reduced to the corresponding alcohol using reducing agents such as lithium aluminum hydride.
Substitution: The ester group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Hydrolysis: Acidic or basic conditions with water.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Nucleophiles such as amines or alcohols under appropriate conditions.
Major Products Formed
Hydrolysis: Pentanoic acid and methanol.
Reduction: 2-acetyl-2-propylpentanol.
Substitution: Various substituted esters depending on the nucleophile used.
Scientific Research Applications
Pentanoic acid, 2-acetyl-2-propyl-, methyl ester has several applications in scientific research, including:
Chemistry: Used as a reagent in organic synthesis and as a starting material for the preparation of other compounds.
Biology: Studied for its potential biological activity and interactions with biological molecules.
Medicine: Investigated for its potential therapeutic properties and as a precursor for drug development.
Industry: Used in the production of fragrances, flavors, and other industrial chemicals.
Mechanism of Action
The mechanism of action of pentanoic acid, 2-acetyl-2-propyl-, methyl ester involves its interaction with various molecular targets and pathways. The ester group can undergo hydrolysis to release the corresponding acid and alcohol, which can then participate in further biochemical reactions. The specific molecular targets and pathways depend on the context of its use, such as in biological systems or industrial processes.
Comparison with Similar Compounds
Similar Compounds
- Pentanoic acid, 2-methyl-2-propyl, methyl ester
- Pentanoic acid, 2-methylpropyl ester
- Pentanoic acid, 2-methyl-, methyl ester
Uniqueness
Pentanoic acid, 2-acetyl-2-propyl-, methyl ester is unique due to its specific acetyl and propyl substituents, which impart distinct chemical and physical properties
Biological Activity
Pentanoic acid, 2-acetyl-2-propyl-, methyl ester (CAS Number: 109578-13-4) is an organic compound with a molecular formula of C10H20O2. This ester is derived from pentanoic acid and has garnered attention in various fields, including chemistry, biology, and medicine. This article explores its biological activity, mechanisms of action, and potential applications based on diverse research findings.
This compound is synthesized through the esterification of pentanoic acid with methanol in the presence of an acid catalyst like sulfuric acid. The general reaction can be represented as follows:
This compound is characterized by its distinctive chemical structure, which influences its reactivity and biological interactions.
The biological activity of this compound is primarily linked to its parent compound, valproic acid. Valproic acid functions as an anticonvulsant and mood stabilizer, believed to modulate neurotransmitter levels, particularly gamma-aminobutyric acid (GABA). By increasing GABA levels in the brain, it helps to inhibit neuronal excitability, which is crucial in preventing seizures and stabilizing mood disorders .
Antioxidant Properties
Recent studies have highlighted the antioxidant potential of pentanoic acid esters. Antioxidants play a vital role in neutralizing free radicals and reducing oxidative stress within biological systems. Research indicates that compounds similar to pentanoic acid esters exhibit significant antioxidant activities by enhancing the levels of intracellular antioxidants such as glutathione .
Compound | Antioxidant Activity (IC50 µg/mL) |
---|---|
Pentanoic Acid Ester | 75.11 - 250.74 |
Ascorbic Acid | 1.21 |
These findings suggest that pentanoic acid esters could be effective in reducing oxidative damage in cells.
Antimicrobial Activity
Pentanoic acid esters have also shown promising antimicrobial properties. Studies demonstrate that these compounds can disrupt bacterial cell membranes and inhibit respiratory chain dehydrogenase activity in bacteria such as Staphylococcus aureus and Escherichia coli. The mechanism involves increasing membrane permeability, leading to leakage of essential intracellular components and ultimately bacterial death .
Bacterial Strain | Minimum Inhibitory Concentration (MIC) |
---|---|
S. aureus | 0.015 OD |
E. coli | 0.027 OD |
This data indicates that pentanoic acid esters may serve as potential candidates for developing new antimicrobial agents.
Case Studies
- Antioxidant Activity Study : A study evaluated the antioxidant capacity of various fatty acids, including pentanoic acid esters. The results demonstrated a dose-dependent inhibition of oxidative stress markers in vitro, suggesting therapeutic potential for conditions associated with oxidative damage .
- Antimicrobial Efficacy Study : Another research project focused on the antibacterial effects of pentanoic acid derivatives against common pathogens. The findings revealed that these compounds significantly inhibited bacterial growth by targeting membrane integrity and energy production pathways .
Future Directions
Research into this compound is still evolving, with ongoing studies aimed at:
- Exploring Therapeutic Applications : Investigating its potential use in treating neurological disorders due to its GABAergic effects.
- Developing Antioxidant Formulations : Utilizing its antioxidant properties in dietary supplements or pharmaceutical formulations.
- Enhancing Antimicrobial Efficacy : Further studying its mechanisms to develop new antibiotics or preservatives.
Properties
IUPAC Name |
methyl 2-acetyl-2-propylpentanoate | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H20O3/c1-5-7-11(8-6-2,9(3)12)10(13)14-4/h5-8H2,1-4H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
NFLFMQZYMDXRQP-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCC(CCC)(C(=O)C)C(=O)OC | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H20O3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70448793 | |
Record name | Pentanoic acid, 2-acetyl-2-propyl-, methyl ester | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70448793 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
200.27 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
109578-13-4 | |
Record name | Pentanoic acid, 2-acetyl-2-propyl-, methyl ester | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70448793 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.